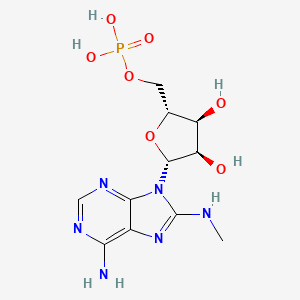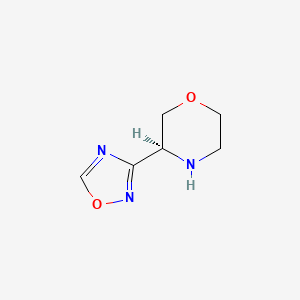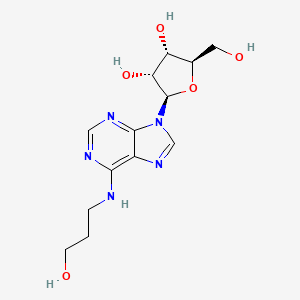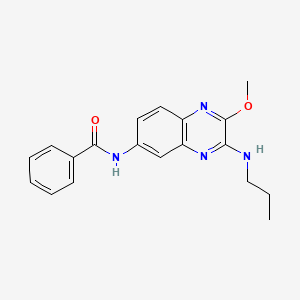![molecular formula C14H16ClNO4 B12922882 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate CAS No. 81778-50-9](/img/structure/B12922882.png)
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate is a synthetic organic compound that belongs to the class of isoxazolidines. This compound is characterized by the presence of a chlorobenzyl group, a dimethyl group, and an acetate group attached to an isoxazolidine ring. Isoxazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with an appropriate diketone or ketoester in the presence of a base to form the isoxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl propionate
- 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl butyrate
- 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl valerate
Uniqueness
Compared to similar compounds, 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate may exhibit unique biological activities due to the presence of the acetate group, which can influence its solubility, stability, and interaction with biological targets
属性
CAS 编号 |
81778-50-9 |
|---|---|
分子式 |
C14H16ClNO4 |
分子量 |
297.73 g/mol |
IUPAC 名称 |
[2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl] acetate |
InChI |
InChI=1S/C14H16ClNO4/c1-9(17)19-13-14(2,3)12(18)16(20-13)8-10-6-4-5-7-11(10)15/h4-7,13H,8H2,1-3H3 |
InChI 键 |
PMTWWRFMLUUOGB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


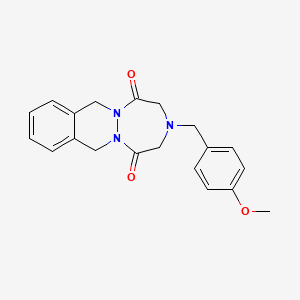

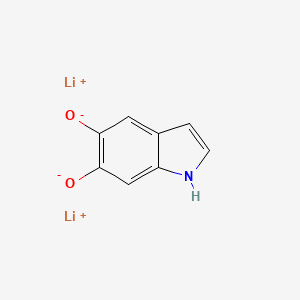
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)

